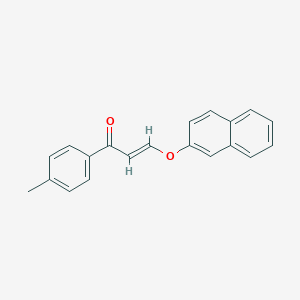![molecular formula C17H19ClN2O3S B214964 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B214964.png)
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as BTPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTPD is a member of the thioxodihydropyrimidine family of compounds and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.
Scientific Research Applications
BTPD has been the subject of extensive scientific research due to its potential applications in drug development. Studies have shown that BTPD exhibits anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases. BTPD has also been shown to inhibit the growth of cancer cells and induce apoptosis, indicating its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of BTPD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammatory and tumor pathways. BTPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BTPD has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
BTPD has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that BTPD exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BTPD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BTPD has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
BTPD has several advantages and limitations for lab experiments. One advantage is that it exhibits promising biological activities, making it a potentially useful tool for studying various disease pathways. Another advantage is that it is relatively easy to synthesize in the laboratory. However, one limitation is that BTPD is not readily available commercially, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of BTPD and its potential applications in drug development.
Future Directions
There are several future directions for research on BTPD. One direction is to further investigate the mechanism of action of BTPD and its potential applications in drug development. Another direction is to explore the potential use of BTPD in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Additionally, further studies are needed to evaluate the safety and toxicity of BTPD in vivo. Overall, BTPD is a promising compound with potential applications in drug development, and further research is needed to fully understand its biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of BTPD involves a multi-step process that includes the reaction of 3-chloro-4-(butan-2-yloxy)benzaldehyde with thiourea followed by cyclization with acetic anhydride. The resulting product is then subjected to a series of purification steps to obtain pure BTPD. This synthesis method has been optimized to yield high purity BTPD in good yields.
properties
Product Name |
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Molecular Formula |
C17H19ClN2O3S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H19ClN2O3S/c1-5-10(2)23-14-7-6-11(9-13(14)18)8-12-15(21)19(3)17(24)20(4)16(12)22/h6-10H,5H2,1-4H3 |
InChI Key |
NFXMAPUGUCCZAN-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)

![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)